molecular formula C8H8BNO3 B2579443 (2-Methylbenzo[D]oxazol-5-YL)boronic acid CAS No. 279262-85-0

(2-Methylbenzo[D]oxazol-5-YL)boronic acid

Cat. No.: B2579443
CAS No.: 279262-85-0
M. Wt: 176.97
InChI Key: YFPFSHFWNVZLJZ-UHFFFAOYSA-N
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Description

(2-Methylbenzo[D]oxazol-5-YL)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boron atom attached to a benzene ring, which is connected to an oxazole ring. This compound is known for its role in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[D]oxazol-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the addition of a boron-hydrogen bond over an unsaturated bond, resulting in the formation of the corresponding alkyl or alkenylborane . The reaction conditions often include the use of a chemical fume hood, laboratory clothing, chemical-resistant gloves, and safety goggles to ensure safety .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[D]oxazol-5-YL)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling reaction, the compound is used to form carbon-carbon bonds, resulting in the synthesis of various organic compounds .

Scientific Research Applications

(2-Methylbenzo[D]oxazol-5-YL)boronic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[D]oxazol-5-YL)boronic acid involves its ability to participate in various chemical reactions. The boron atom in the compound can form covalent bonds with other atoms, allowing it to act as a catalyst or reagent in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

(2-Methylbenzo[D]oxazol-5-YL)boronic acid can be compared with other similar compounds, such as:

  • 5-Chloro-2-methyl-6-nitrobenzo[D]oxazole
  • 2-Methylbenzo[D]oxazol-5-ol
  • (2-Methylbenzo[D]oxazol-6-YL)boronic acid
  • 5-Bromo-7-chloro-2-methylbenzo[D]oxazole
  • 4-Bromo-2-methylbenzo[D]oxazole

These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific boronic acid functionality, which makes it particularly useful in the Suzuki-Miyaura coupling reaction .

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPFSHFWNVZLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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